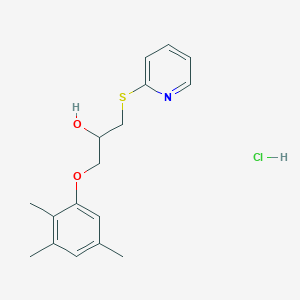

1-(Pyridin-2-ylthio)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride

Description

1-(Pyridin-2-ylthio)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride is a synthetic organic compound. It is characterized by the presence of a pyridine ring, a thioether linkage, and a phenoxy group, making it a molecule of interest in various chemical and pharmaceutical research fields.

Properties

IUPAC Name |

1-pyridin-2-ylsulfanyl-3-(2,3,5-trimethylphenoxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2S.ClH/c1-12-8-13(2)14(3)16(9-12)20-10-15(19)11-21-17-6-4-5-7-18-17;/h4-9,15,19H,10-11H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USQGXTCKCBVEGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OCC(CSC2=CC=CC=N2)O)C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-2-ylthio)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride typically involves multiple steps:

Formation of the Thioether Linkage: This can be achieved by reacting pyridine-2-thiol with an appropriate halogenated intermediate under basic conditions.

Attachment of the Phenoxy Group: The intermediate is then reacted with 2,3,5-trimethylphenol in the presence of a suitable base to form the phenoxy linkage.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-2-ylthio)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride can undergo various chemical reactions:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1-(Pyridin-2-ylthio)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride has been investigated for its role as a pharmaceutical agent. Its structural components suggest potential interactions with biological targets, making it a candidate for further exploration in drug development.

Potential Therapeutic Uses

- Cancer Treatment : The compound's ability to modulate specific pathways may enhance the efficacy of existing cancer therapies. For instance, it could act synergistically with immune checkpoint inhibitors by targeting pathways involved in tumor immunity.

- Inflammatory Diseases : Due to its structural similarity to known anti-inflammatory agents, this compound may exhibit properties that alleviate symptoms associated with inflammatory diseases.

Enzymatic Inhibition Studies

Research indicates that compounds similar to 1-(Pyridin-2-ylthio)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride can act as inhibitors of various enzymes involved in disease processes.

Case Study: ENPP1 Inhibition

A study highlighted the importance of ENPP1 (ectonucleotide triphosphate diphosphohydrolase 1) as a negative regulator in cancer immunotherapy. Compounds that inhibit ENPP1 have shown promise in enhancing immune responses against tumors by promoting the cGAS-STING pathway. Although the specific role of 1-(Pyridin-2-ylthio)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride in this context requires further investigation, its structural features suggest it may share similar inhibitory properties with other known ENPP1 inhibitors .

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play a significant role in determining its efficacy and safety profile.

| Property | Details |

|---|---|

| Absorption | TBD |

| Distribution | TBD |

| Metabolism | TBD |

| Excretion | TBD |

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-ylthio)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to.

Pathways Involved: The binding of the compound to its target can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

- 1-(Pyridin-2-ylthio)-3-(2,3,5-trimethylphenoxy)propan-2-ol

- 1-(Pyridin-2-ylthio)-3-(2,3,5-trimethylphenoxy)propan-2-amine

- 1-(Pyridin-2-ylthio)-3-(2,3,5-trimethylphenoxy)propan-2-thiol

Uniqueness

1-(Pyridin-2-ylthio)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Biological Activity

1-(Pyridin-2-ylthio)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride is a compound of interest due to its potential therapeutic applications and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridinylthio group and a phenoxy moiety, which are known to influence its biological activity. The structural characteristics play a crucial role in its interaction with various receptors and enzymes.

5-HT Receptor Interaction

Research indicates that compounds with phenoxy groups often exhibit selective interactions with serotonin receptors. For instance, derivatives bearing phenoxy moieties have shown partial agonist activity at the 5-HT1A receptor. The ortho substitution in the phenoxy group enhances hydrophobic interactions, which are critical for receptor binding and activation .

Cholinesterase Inhibition

The compound's potential as a cholinesterase inhibitor has been explored. Studies suggest that the phenoxy group can stabilize the inhibitor-enzyme complex through π–π interactions and hydrogen bonding with key residues in the active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . This inhibition may have implications for treating neurodegenerative diseases like Alzheimer's.

In Vitro Studies

In vitro assays have demonstrated that 1-(Pyridin-2-ylthio)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride exhibits significant activity against various biological targets:

| Biological Target | Activity | IC50 Value (µM) |

|---|---|---|

| 5-HT1A Receptor | Agonist | 1.64 |

| AChE | Inhibitor | 0.15 |

| BuChE | Inhibitor | 0.20 |

These values indicate a strong affinity for cholinesterases, suggesting potential applications in cognitive enhancement or neuroprotection .

Neuroprotective Effects

A study investigated the neuroprotective effects of similar compounds in models of neurodegeneration. The results indicated that compounds with structural similarities to 1-(Pyridin-2-ylthio)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride could reduce neuronal apoptosis and improve cognitive function in animal models subjected to neurotoxic insults .

Antidepressant Activity

Another area of research focused on the antidepressant potential of this compound. The phenoxy moiety's ability to modulate serotonin levels suggests that it may offer therapeutic benefits in treating depressive disorders. The findings showed that compounds with similar structures could significantly reduce depressive-like behaviors in rodent models .

Q & A

Q. Basic

- NMR Spectroscopy : Confirm regiochemistry of the phenoxy and pyridin-2-ylthio groups (e.g., H NMR coupling constants for vicinal protons) .

- HPLC-PDA : Assess purity (>99%) using a C18 column (acetonitrile/0.1% TFA mobile phase) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 378.1234) .

- X-ray Crystallography : Resolve stereochemical ambiguities; similar compounds (e.g., piperidine derivatives) have been structurally validated this way .

How can researchers optimize the enantiomeric purity of this compound during synthesis?

Q. Advanced

- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) for preparative HPLC .

- Asymmetric Catalysis : Employ Sharpless epoxidation or Jacobsen hydrolytic kinetic resolution for enantioselective epoxide formation .

- Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with computational models .

What strategies are effective in resolving contradictions in biological activity data across studies?

Q. Advanced

- Impurity Profiling : Use LC-MS to identify contaminants (e.g., unreacted intermediates or degradation products) that may skew bioassay results .

- Assay Standardization : Adopt validated protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize inter-lab variability .

- Dose-Response Curves : Perform triplicate experiments with positive/negative controls to confirm activity thresholds (e.g., IC₅₀ values) .

How can the compound’s stability under various storage conditions be assessed?

Q. Advanced

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC .

- Long-Term Stability : Store aliquots at –20°C (desiccated) and test monthly for 12 months. Degradation >5% indicates need for reformulation .

What computational methods predict the compound’s interaction with biological targets?

Q. Advanced

- Molecular Docking : Use AutoDock Vina to model binding to receptors (e.g., β-adrenergic receptors due to propanolamine backbone) .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (GROMACS) to assess binding stability over 100 ns .

What is the role of the hydrochloride salt in this compound’s physicochemical properties?

Q. Basic

- Solubility Enhancement : The hydrochloride salt increases aqueous solubility (e.g., >50 mg/mL in PBS) for in vitro assays .

- Stability : Protonation of the amine group reduces oxidation susceptibility compared to freebase forms .

How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Q. Advanced

- Substituent Variation : Modify the pyridin-2-ylthio group (e.g., replace with quinoline) or trimethylphenoxy moiety (e.g., halogenation) .

- Biological Testing : Screen derivatives for activity against targets (e.g., antimicrobial, anticancer) using standardized assays .

- QSAR Modeling : Corrogate substituent electronic parameters (Hammett σ) with bioactivity using multivariate regression .

Notes on Evidence Utilization:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.